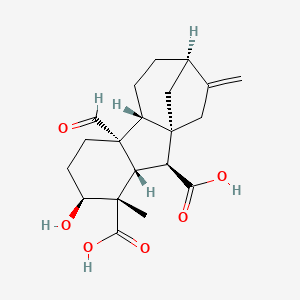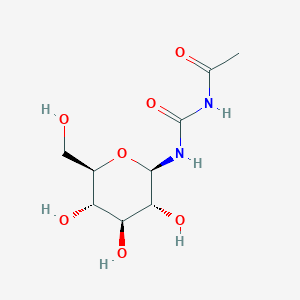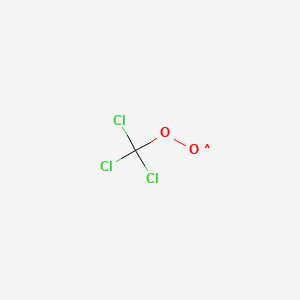
3'-Amino-2',3'-dideoxycytidine
Overview
Description
3’-Amino-2’,3’-dideoxycytidine is a synthetic pyrimidine nucleoside analogue. It is structurally similar to cytidine but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .
Mechanism of Action
Target of Action
3’-Amino-2’,3’-dideoxycytidine, also known as Zalcitabine , is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the HIV virus.
Mode of Action
Zalcitabine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate dGTP and by its incorporation into viral DNA . The 3’-hydroxyl group on the sugar moiety of Zalcitabine has been replaced by a hydrogen . This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are needed for the elongation of DNA chains, thus resulting in the termination of viral DNA growth .
Biochemical Pathways
Within cells, Zalcitabine is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes . ddCTP interferes with viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), as well as incorporating into the viral DNA .
Pharmacokinetics
Zalcitabine has a bioavailability of over 80% . It is metabolized in the liver and has an elimination half-life of 2 hours . Approximately 80% of Zalcitabine is excreted renally . These ADME properties impact the bioavailability of Zalcitabine, influencing its effectiveness as a treatment.
Result of Action
The incorporation of Zalcitabine into the viral DNA results in the termination of the DNA chain . This inhibits the replication of the HIV virus, thereby reducing the viral load in the body.
Action Environment
The effectiveness of Zalcitabine can be influenced by various environmental factors. For instance, the storage conditions of the drug can affect its stability. It is recommended to store Zalcitabine at 2-8℃ in a dark and dry place . Furthermore, the presence of certain enzymes in the body, such as deoxycytidine-metabolizing enzymes, can affect the cytotoxicity of Zalcitabine .
Biochemical Analysis
Biochemical Properties
3’-Amino-2’,3’-dideoxycytidine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It interacts with several enzymes, including deoxycytidine kinase (dCydK) and deoxycytidine deaminase (dCydD). The compound is a poor substrate for dCydD, which differentiates it from other nucleoside analogs like cytosine arabinoside. The interaction with dCydK is essential for its phosphorylation and subsequent incorporation into DNA, where it acts as a chain terminator, preventing further DNA elongation .
Cellular Effects
The effects of 3’-Amino-2’,3’-dideoxycytidine on cellular processes are profound. It specifically inhibits DNA synthesis by reducing the rate of chain elongation at the replication fork. This inhibition leads to a functional blocking of 3’-ends in DNA, which can result in cell cycle arrest and apoptosis. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interference with DNA replication .
Molecular Mechanism
At the molecular level, 3’-Amino-2’,3’-dideoxycytidine exerts its effects by incorporating into the DNA strand during replication. This incorporation prevents the formation of 5’ to 3’ phosphodiester linkages, essential for DNA chain elongation. The compound competes with natural substrates like deoxyguanosine triphosphate (dGTP) for binding to DNA polymerase, thereby inhibiting the enzyme’s activity and leading to termination of DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-2’,3’-dideoxycytidine change over time. The compound demonstrates stability under various conditions, but its long-term effects on cellular function can include sustained inhibition of DNA synthesis and potential cytotoxicity. Studies have shown that the rate of DNA elongation returns to normal upon removal of the compound, but high concentrations can lead to significant cell viability loss .
Dosage Effects in Animal Models
The effects of 3’-Amino-2’,3’-dideoxycytidine vary with different dosages in animal models. Low doses may inhibit DNA synthesis without causing significant toxicity, while high doses can lead to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without inducing toxicity .
Metabolic Pathways
3’-Amino-2’,3’-dideoxycytidine is involved in metabolic pathways that include its phosphorylation by dCydK and its interaction with dCydD. The compound’s metabolic stability is influenced by the levels of these enzymes, and its cytotoxicity is independent of cell number. The metabolic pathways also involve the formation of triphosphate derivatives that are incorporated into DNA .
Transport and Distribution
Within cells and tissues, 3’-Amino-2’,3’-dideoxycytidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution is influenced by its ability to cross cell membranes and reach target sites within the cell .
Subcellular Localization
The subcellular localization of 3’-Amino-2’,3’-dideoxycytidine is primarily within the nucleus, where it exerts its inhibitory effects on DNA synthesis. The compound’s activity is directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its function as a DNA synthesis inhibitor and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’,3’-dideoxycytidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using standard protecting groups.
Introduction of Amino Group: The amino group is introduced at the 3’ position through a series of reactions, including nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for 3’-Amino-2’,3’-dideoxycytidine involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
3’-Amino-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It has shown promise as an antiviral and anticancer agent. .
Industry: The compound is used in the production of pharmaceuticals and as a research reagent in various industrial applications
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine:
Cytosine Arabinoside:
Uniqueness
3’-Amino-2’,3’-dideoxycytidine is unique due to the presence of the amino group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication and induce apoptosis, making it a valuable compound in both antiviral and anticancer research .
Properties
IUPAC Name |
4-amino-1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQAHTVPOZCQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004738 | |
| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-90-2 | |
| Record name | Cytidine,3'-dideoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















